Chiral Identity: (1S,2S) vs. (1R,2R) Enantiomer Differentiation
The compound is the specific (1S,2S) enantiomer, distinguished from its (1R,2R) counterpart (CAS: 1694638-14-6). The two enantiomers are chemically distinct, non-superimposable mirror images with divergent interactions in chiral environments. Vendors supply the (1R,2R) enantiomer at a premium price point, indicating a higher cost or complexity for its synthesis and purification, but both are separately cataloged as distinct building blocks for asymmetric synthesis . The presence of fluorine atoms at the 4,4-positions introduces electronic effects that can further modulate enantiomer-specific interactions .
| Evidence Dimension | Stereochemical identity and commercial availability |
|---|---|
| Target Compound Data | CAS: 2231665-01-1, Purity: NLT 97% (MolCore), Configuration: (1S,2S) |
| Comparator Or Baseline | CAS: 1694638-14-6, Purity: 97% (AChemBlock), Configuration: (1R,2R) |
| Quantified Difference | Distinct CAS numbers confirming different chemical entities. (1R,2R) enantiomer pricing: $610/1g, $1620/5g. |
| Conditions | Commercial supplier catalogs (MolCore, AChemBlock) |
Why This Matters
For enantioselective synthesis, the wrong enantiomer will produce a diastereomer of the final product, leading to a failed biological assay or an invalid structure-activity relationship.
